Thiamine phosphate

Catalog No.
S1796128
CAS No.
273724-21-3
M.F
C12H22ClN4O6PS
M. Wt
416.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine phosphate

CAS Number

273724-21-3

Product Name

Thiamine phosphate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate

Molecular Formula

C12H22ClN4O6PS

Molecular Weight

416.82 g/mol

InChI

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2

InChI Key

FANVXQCOBPOPEG-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-]

Synonyms

thiaminephosphoricacidesterchloridedihydrate;3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-thiazolium chloride dihydrate

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-]

Energy Production and Cellular Function

ThDP is a key player in energy metabolism. It acts as a coenzyme for pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes, enzymes within the Krebs cycle (citric acid cycle) []. These complexes facilitate the breakdown of glucose for energy production. Furthermore, ThDP is a coenzyme for transketolase, an enzyme in the pentose phosphate pathway, which generates precursors for nucleic acid synthesis and provides reducing equivalents for various cellular processes [].

Neurological Function and Disease

ThDP plays a critical role in nerve impulse transmission. Deficiency in ThDP can disrupt this process, leading to neurological disorders like Wernicke-Korsakoff syndrome []. Research investigates the potential therapeutic effects of ThDP supplementation in neurodegenerative diseases like Alzheimer's and Parkinson's, where ThDP deficiency is suspected to be a contributing factor [].

Plant Stress Response

Recent research explores the role of ThDP in plant biology. Studies suggest ThDP involvement in plant defense mechanisms against biotic (pathogens) and abiotic (environmental) stresses []. Understanding how ThDP influences these responses could lead to the development of strategies for improving plant resilience.

Additional Points:

  • Research on ThDP also explores its potential applications in drug design. Scientists investigate the development of thiamine antagonists (antivitamins) that could target specific ThDP-dependent enzymes in the treatment of diseases like cancer and fungal infections.
Origin and Significance

TPP is synthesized within the body from thiamine by the enzyme thiamine diphosphokinase []. It plays a critical role in various metabolic pathways, acting as a coenzyme in numerous enzymatic reactions essential for energy production, carbohydrate metabolism, and amino acid synthesis []. Deficiency of TPP can lead to severe health consequences, including beriberi, a neurological disorder characterized by weakness, fatigue, and nerve damage.


Molecular Structure Analysis

TPP consists of a thiazole ring linked to an aminopyrimidine ring by a methylene bridge. One phosphate group is attached to the C2 position of the thiazole ring, while another phosphate group is attached to the C4' position of the aminopyrimidine ring []. The key features of the structure include:

  • Heterocyclic Rings: The presence of two heterocyclic rings, thiazole and aminopyrimidine, contributes to the molecule's stability and reactivity.
  • Phosphate Groups: The attached phosphate groups play a crucial role in TPP's function as a coenzyme by allowing it to bind to enzyme active sites and participate in the transfer of functional groups during enzymatic reactions.

Chemical Reactions Analysis

Synthesis:

TPP is synthesized from thiamine by the enzyme thiamine diphosphokinase:

Thiamine + ATP  -> TPP + ADP (Equation 1) []

where ATP (adenosine triphosphate) is the energy donor and ADP (adenosine diphosphate) is the product.

Reactions

TPP acts as a coenzyme in numerous reactions, including:

  • Transketolase reaction: TPP facilitates the transfer of a two-carbon keto group between sugar molecules in the pentose phosphate pathway, a vital step in carbohydrate metabolism [].
  • Pyruvate dehydrogenase complex: TPP participates in the decarboxylation of pyruvate to acetyl-CoA, a key step in cellular respiration.
  • Branched-chain alpha-keto acid dehydrogenase complex: TPP is involved in the breakdown of branched-chain amino acids for energy production.

These are just a few examples, and TPP participates in many other enzymatic reactions.


Physical And Chemical Properties Analysis

  • Solubility: TPP is likely water-soluble due to the presence of phosphate groups.
  • Stability: TPP is relatively unstable in isolation and readily breaks down under acidic or alkaline conditions.
  • Melting point and boiling point: Not available due to instability.

TPP functions as a coenzyme by undergoing reversible chemical modifications during enzymatic reactions. The phosphate groups act as handles for the enzyme to bind TPP while the thiazole ring acts as the site for chemical transformations. For example, in the transketolase reaction, TPP accepts a two-carbon keto group from one sugar molecule and then donates it to another sugar molecule [].

, primarily acting as a coenzyme for various enzymes. Key reaction mechanisms include:

  • Decarboxylation: Thiamine phosphate facilitates the decarboxylation of α-keto acids through a mechanism that involves the formation of a carbanion. This occurs when the ylide form of thiamine phosphate nucleophilically attacks the carbonyl carbon of the substrate, leading to bond cleavage adjacent to the carbonyl group .
  • Transketolase Reaction: In the pentose phosphate pathway, thiamine phosphate acts as a cofactor for transketolase, enabling the transfer of two-carbon units between sugars .
  • Pyruvate Dehydrogenase Complex: Thiamine phosphate plays a vital role in the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .

Thiamine phosphate is synthesized through enzymatic phosphorylation of thiamine. The key steps include:

  • Formation of Thiamine Monophosphate: Thiamine is initially converted to thiamine monophosphate by the action of thiamine-phosphate synthase.
  • Phosphorylation to Thiamine Diphosphate: Thiamine monophosphate is then phosphorylated by thiamine diphosphokinase using ATP as a phosphate donor, resulting in the formation of thiamine diphosphate (thiamine phosphate) and AMP .

Thiamine phosphate has several applications in both clinical and industrial settings:

  • Nutritional Supplementation: It is often included in dietary supplements aimed at preventing or treating vitamin B1 deficiency.
  • Pharmaceuticals: Due to its role in metabolic processes, it is investigated for potential therapeutic applications in conditions related to energy metabolism and neurological health .
  • Food Industry: Thiamine phosphate is used as a food additive to enhance nutritional value and prevent deficiency-related disorders.

Research indicates that thiamine phosphate interacts with various enzymes and substrates, influencing metabolic pathways. Notably:

  • Enzyme Affinity: Studies have shown that certain synthetic analogs of thiamine can exhibit higher affinity for thiamine-dependent enzymes than natural thiamine itself, suggesting potential therapeutic applications for these compounds .
  • Regulatory Roles: Beyond its enzymatic functions, thiamine phosphate may also play roles in allosteric regulation and signaling pathways within cells .

Several compounds share structural or functional similarities with thiamine phosphate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Riboflavin (Vitamin B2)Contains ribityl side chain similar to B1Functions primarily as a precursor for flavin coenzymes
Pyridoxal Phosphate (Vitamin B6)Contains a pyridine ring like B1Acts as a coenzyme for amino acid metabolism
Nicotinamide Adenine Dinucleotide (NAD)Nucleotide structure with adenineCentral role in redox reactions and energy metabolism
Biotin (Vitamin B7)Contains multiple rings similar to B1Essential for carboxylation reactions

Thiamine phosphate stands out due to its specific role in decarboxylation and two-carbon transfer reactions, which are vital for energy production and metabolic regulation. Its unique ylide formation capability distinguishes it from other vitamins and cofactors involved in similar biochemical pathways .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

416.0686203 g/mol

Monoisotopic Mass

416.0686203 g/mol

Heavy Atom Count

25

UNII

J75F6GA5EP

Dates

Modify: 2023-08-15

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